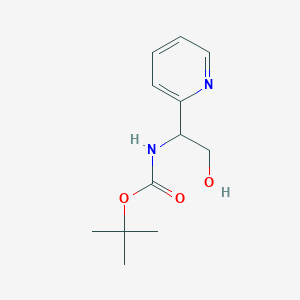
Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a hydroxyethyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: This involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which rearranges to form the carbamate.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Used in the synthesis of drugs that target specific enzymes or receptors, particularly in cancer and neurological research .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile in various reactions.
Pyridinyl Group: Can coordinate with metal ions and participate in π-π interactions.
tert-Butyl Group: Provides steric hindrance, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar structure but with a phenyl group instead of a pyridinyl group.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridinyl group at a different position.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Similar structure but with a phenylpropanol group.
Uniqueness:
- The presence of the pyridinyl group in tert-butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate makes it unique, offering specific coordination chemistry and reactivity that are not present in its analogs.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQSQVGUPTBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
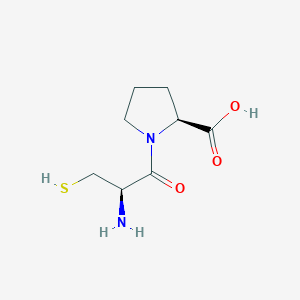
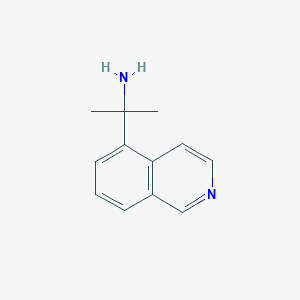
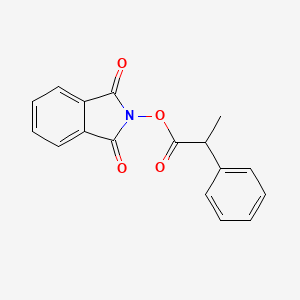
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
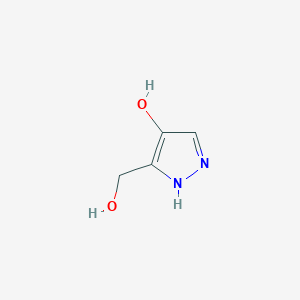


![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

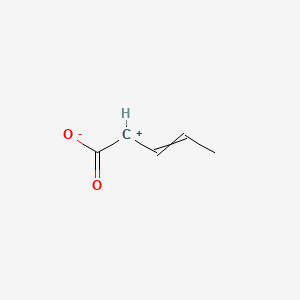

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
